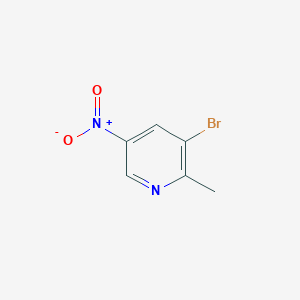
6-Amino-5-methylpyridin-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Amino-5-methylpyridin-3-OL” is a chemical compound with the CAS Number: 193746-18-8 . It has a molecular weight of 124.14 and its IUPAC name is 6-amino-5-methyl-3-pyridinol . It is also known as 2-amino-5-hydroxy-3-methylpyridine . The compound is typically stored at temperatures between 2-8°C and appears as a yellow to brown solid .
Scientific Research Applications
Fluorescent Sensing and Bacterial Imaging
One application of derivatives related to "6-Amino-5-methylpyridin-3-OL" is in the development of fluorescent sensors for metal ions. For instance, compounds designed for selective recognition of aluminum ions demonstrate "OFF-ON type" fluorescence in the presence of Al3+ ions. Such sensors show high sensitivity and good detection limits, and they have been utilized in bacterial cell imaging and logic gate applications, showcasing their potential in biochemical research and diagnostics (Yadav & Singh, 2018).
Antimicrobial Activity
Compounds with the 6-methylpyridine moiety have been explored for their antimicrobial properties. A series of derivatives synthesized from 6-methyl nicotinate exhibited significant antimicrobial and antioxidant activities. These compounds were also subjected to molecular docking studies for enzyme inhibition, suggesting their potential as antimicrobial agents (Shyma et al., 2013).
Inhibition Studies on Carbonic Anhydrase Isoenzymes
Derivatives of "this compound" have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase isoenzymes. These studies are crucial for understanding the therapeutic potential of these compounds in treating conditions associated with carbonic anhydrase, such as glaucoma and edema (Yenikaya et al., 2011).
Antiangiogenic Activity
Research into the antiangiogenic activities of 6-amino and 6-amido derivatives of pyridin-3-ols has revealed their potential in treating angiogenesis-related pathologies, including cancer. Despite the poorer electron-donating effect of the C(6)-amido group compared to the C(6)-amino group, selected 6-amido compounds demonstrated higher antiangiogenic and antitumor activities, highlighting their significance as scaffolds for developing new angiogenesis inhibitors (Lee et al., 2014).
Molecular and Crystal Structure Analysis
The study of molecular and crystal structures of compounds containing the 6-methylpyridine core is vital for understanding their chemical behavior and potential applications. Such analyses include X-ray crystallography, vibrational spectroscopy, and theoretical computations, providing insights into the stability, reactivity, and interaction patterns of these compounds (Sundaraganesan et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
It is structurally similar to pyridoxine (vitamin b6), which is known to be involved in various biological systems within the body .
Mode of Action
Given its structural similarity to pyridoxine, it may be converted to pyridoxal 5-phosphate in the body, an important coenzyme for the synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, and aminolevulinic acid .
Biochemical Pathways
As a potential analog of pyridoxine, it may influence the metabolism of amino acids, the synthesis of nucleic acids, hemoglobin, sphingomyelin and other sphingolipids, and the synthesis of the neurotransmitters serotonin, dopamine, norepinephrine and gamma-aminobutyric acid (gaba) .
Result of Action
A derivative of 6-amino-2,4,5-trimethylpyridin-3-ol, bj-1108, has been reported to significantly inhibit the generation of reactive oxygen species (ros) in vitro . In a mouse model of experimental colitis, BJ-1108 ameliorated intestinal inflammation, suggesting potential therapeutic implications .
Action Environment
It is known that the compound is a yellow to brown solid and is stored at a temperature of 2-8°c .
properties
IUPAC Name |
6-amino-5-methylpyridin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-2-5(9)3-8-6(4)7/h2-3,9H,1H3,(H2,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPMCPDHBXRBBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
193746-18-8 |
Source


|
| Record name | 6-Amino-5-methylpyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


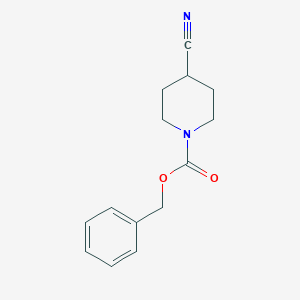


![5a-amino-7-methyl-6-oxido-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-6-ium-8a-ol](/img/structure/B69904.png)
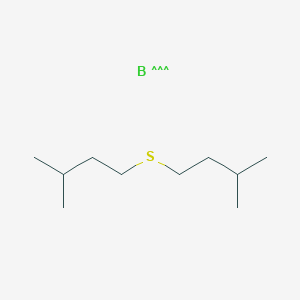
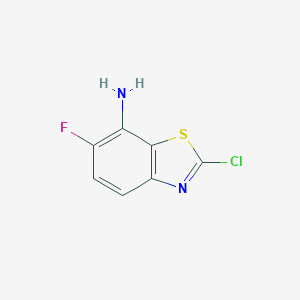
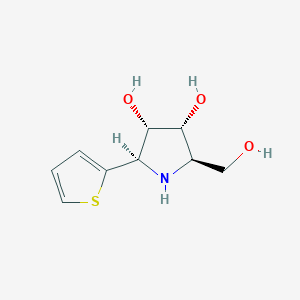


![2-[(2-Furylmethyl)sulfonyl]acetonitrile](/img/structure/B69919.png)


